1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Description
1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic organic compound belonging to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorobenzyl group and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorob
Biological Activity
1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 937597-77-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3O2, with a molecular weight of 315.754 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological versatility.
Property | Value |
---|---|
CAS Number | 937597-77-8 |
Molecular Formula | C16H14ClN3O2 |
Molecular Weight | 315.754 g/mol |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds within the pyrazolo[3,4-b]pyridine class. For instance, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- COX Inhibition : The compound exhibited significant inhibition against COX-1 and COX-2 enzymes. Preliminary data indicated that it could suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation.
Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
---|---|---|
This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
These values suggest that this compound could serve as a lead structure for developing new anti-inflammatory agents.
Enzyme Inhibition
In addition to its anti-inflammatory properties, this compound has shown promise as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cellular metabolism. Inhibitors of NAMPT are being explored for their potential in cancer therapy due to their role in tumor metabolism.
- NAMPT Inhibition : The compound's structure allows it to interact effectively with the NAMPT active site, leading to significant inhibition of enzyme activity.
Case Studies and Research Findings
Several research studies have investigated the biological activities associated with pyrazolo[3,4-b]pyridine derivatives:
- Study on Anti-inflammatory Effects : A study published in MDPI reported that various derivatives of pyrazolo[3,4-b]pyridine were screened for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives significantly reduced inflammation compared to control groups.
- Cancer Therapeutics : Another study examined the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents by assessing their effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation through various mechanisms.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWUKOYOBBJUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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